An In-depth Technical Guide to N-methyl-1-pyridin-3-ylmethanimine oxide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-methyl-1-pyridin-3-ylmethanimine oxide: Properties, Synthesis, and Applications
Introduction
N-methyl-1-pyridin-3-ylmethanimine oxide, also known as α-3-Pyridyl-N-methylnitrone, is a heterocyclic compound belonging to the nitrone family. Nitrones are characterized by the R¹R²C=N⁺(R³)O⁻ functional group, which renders them as versatile 1,3-dipoles. This structural feature is the cornerstone of their utility in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. The presence of the pyridine moiety, a well-established pharmacophore in drug discovery, imbues this molecule with significant potential for applications in medicinal chemistry. Pyridine-containing compounds have shown a wide array of pharmacological activities, and their inclusion can enhance biochemical potency and metabolic stability.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
The unique arrangement of the pyridine ring and the N-methylnitrone group dictates the chemical behavior of N-methyl-1-pyridin-3-ylmethanimine oxide.
Nomenclature and CAS Information
-
Systematic IUPAC Name: N-methyl-1-pyridin-3-ylmethanimine oxide[2]
-
Common Names: α-3-Pyridyl-N-methylnitrone, (Z)-N-methyl-1-(pyridin-3-yl)methanimine oxide[2][3]
-
CAS Registry Numbers:
Structural and Molecular Data
The structural identifiers and key molecular data are summarized in the table below. The molecule possesses a planar pyridine ring and a nitrone functional group, which is a 1,3-dipole with delocalized pi-electrons across the C-N-O system.
| Identifier | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O | [2][3] |
| Molecular Weight | 136.15 g/mol | [2][3] |
| Canonical SMILES | C[O-] | [2] |
| Isomeric SMILES | C//[O-] | [2] |
| InChI | InChI=1S/C7H8N2O/c1-9(10)6-7-3-2-4-8-5-7/h2-6H,1H3 | [3] |
| InChI Key | VNHLGMCLKIECOD-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Understanding the physical and chemical properties of N-methyl-1-pyridin-3-ylmethanimine oxide is essential for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Melting Point | 75-77 °C | [3] |
| Boiling Point | Data not available. Likely to decompose at higher temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely limited but may be enhanced under acidic conditions due to the basicity of the pyridine nitrogen. |
Chemical Properties
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Stability: Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents and strong acids.
-
Reactivity: The primary reactivity stems from the 1,3-dipolar nature of the nitrone functional group. It is also susceptible to hydrolysis under acidic or basic conditions and can be reduced.[2]
Synthesis and Purification
The most common and direct method for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide is the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine.[2] The following protocol is a detailed, step-by-step methodology based on established procedures for nitrone synthesis.[4]
Experimental Protocol: Synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide
Materials:
-
3-Pyridinecarboxaldehyde
-
N-methylhydroxylamine hydrochloride
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Preparation of N-methylhydroxylamine free base:
-
In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous sodium carbonate (1.5 equivalents) in portions with stirring until the effervescence ceases. The free base is liberated in this step.
-
Extract the aqueous solution three times with dichloromethane. The use of DCM allows for the separation of the organic free base from the aqueous solution.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate. MgSO₄ is an effective drying agent for removing residual water.
-
Filter the solution to remove the drying agent and concentrate under reduced pressure. Caution: N-methylhydroxylamine is unstable and should be used immediately without further purification.
-
-
Condensation Reaction:
-
Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the freshly prepared N-methylhydroxylamine solution in ethanol.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation reaction forms the nitrone.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-methyl-1-pyridin-3-ylmethanimine oxide.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the imine proton, and the four protons of the pyridine ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | 3.7 - 3.9 | s (singlet) | - |
| -CH=N- | 7.5 - 7.8 | s (singlet) | - |
| H-5 (Py) | 7.3 - 7.5 | dd (doublet of doublets) | J ≈ 8.0, 5.0 |
| H-4 (Py) | 7.9 - 8.2 | d (doublet) | J ≈ 8.0 |
| H-6 (Py) | 8.6 - 8.8 | d (doublet) | J ≈ 5.0 |
| H-2 (Py) | 8.9 - 9.1 | s (singlet) | - |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 50 - 55 |
| C-5 (Py) | 123 - 125 |
| C-3 (Py) | 128 - 132 |
| -C=N- | 133 - 137 |
| C-4 (Py) | 135 - 138 |
| C-6 (Py) | 149 - 152 |
| C-2 (Py) | 151 - 154 |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
C=N stretching (nitrone): A characteristic strong absorption band is expected around 1550-1650 cm⁻¹.[2]
-
N-O stretching (nitrone): A band in the region of 1050-1090 cm⁻¹ is anticipated.
-
C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion (M⁺) peak. Key fragmentation patterns for pyridine N-oxides often include the loss of an oxygen atom ([M-16]) and the loss of a hydroxyl radical ([M-17]).[7]
Chemical Reactivity
The reactivity of N-methyl-1-pyridin-3-ylmethanimine oxide is dominated by its nitrone functionality, making it a valuable intermediate in organic synthesis.
1,3-Dipolar Cycloaddition
As a 1,3-dipole, the most significant reaction of this nitrone is its [3+2] cycloaddition with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered isoxazolidine rings.[1][8] This reaction is a powerful tool for constructing complex heterocyclic scaffolds from simple precursors. The reaction is typically concerted and stereospecific.
The general mechanism for the 1,3-dipolar cycloaddition is depicted below.
Caption: General scheme of a [3+2] cycloaddition reaction.
Other Reactions
-
Hydrolysis: Under acidic or basic conditions, the nitrone can be hydrolyzed back to 3-pyridinecarboxaldehyde and N-methylhydroxylamine.[2]
-
Reduction: The nitrone can be reduced to the corresponding N,N-disubstituted hydroxylamine or further to the secondary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[2]
Applications in Research and Drug Development
The combination of the pyridine ring and the reactive nitrone functionality makes N-methyl-1-pyridin-3-ylmethanimine oxide a molecule of interest in medicinal chemistry and materials science.
Intermediate in Organic Synthesis
Its primary application is as a synthetic intermediate. The isoxazolidine products of its cycloaddition reactions can be further transformed into valuable molecules such as β-amino alcohols, which are important chiral building blocks.
Potential in Medicinal Chemistry
Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9] Studies on related pyridinyl compounds have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), HepG-2 (liver), and MCF-7 (breast).[9][10] While specific biological data for N-methyl-1-pyridin-3-ylmethanimine oxide is not yet widely published, its structure suggests it could serve as a valuable scaffold for the development of novel therapeutic agents.[2] The nitrone moiety itself may interact with biological targets through binding to metal ions or inhibiting enzymes.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-methyl-1-pyridin-3-ylmethanimine oxide is not available, general precautions for handling related heterocyclic and N-oxide compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-methyl-1-pyridin-3-ylmethanimine oxide is a versatile heterocyclic nitrone with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo 1,3-dipolar cycloaddition reactions provides a powerful route to complex nitrogen- and oxygen-containing heterocycles. While further research is needed to fully elucidate its biological activity profile, the presence of the pyridine scaffold suggests it is a promising candidate for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to aid researchers in exploring its full potential.
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